N-phenylacridin-9-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylacridin-9-amine hydrochloride is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This compound is characterized by its unique physical and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-phenylacridin-9-amine hydrochloride typically involves the reaction of N-phenyl-o-phenylenediamine with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide . These methods yield the hydrochloride salt, which is a yellow crystalline powder, soluble in water and ethanol but nearly insoluble in ether and chloroform .
Chemical Reactions Analysis
N-phenylacridin-9-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The compound readily undergoes aromatic nucleophilic substitution at the C9 position, allowing the formation of various derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of acridine with different functional groups attached at the C9 position .
Scientific Research Applications
N-phenylacridin-9-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenylacridin-9-amine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound’s mutagenic properties are also attributed to its interaction with DNA, causing mutations that can be studied in genetic research .
Comparison with Similar Compounds
N-phenylacridin-9-amine hydrochloride is similar to other acridine derivatives such as benzo[c]acridine and 4-acridin-9-yliminocyclohexa-2,5-dien-1-one . it is unique due to its specific structure, which includes a phenyl group attached to the acridine scaffold. This structural difference can result in distinct biological activities and chemical properties compared to other acridine derivatives .
Similar Compounds
- Benzo[c]acridine
- 4-acridin-9-yliminocyclohexa-2,5-dien-1-one
- 9-aminoacridine
This compound stands out due to its specific applications in fluorescence and mutagenicity studies, making it a valuable compound in both scientific research and industrial applications .
Biological Activity
N-phenylacridin-9-amine hydrochloride is a compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has a unique structure characterized by an acridine core with a phenyl group attached. Its molecular formula is C_{18}H_{16}ClN, and it has a molecular weight of approximately 306.79 g/mol. The compound exhibits notable photophysical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to intercalate between base pairs of double-stranded DNA. This intercalation disrupts normal cellular processes, leading to alterations in DNA replication and transcription. The acridine moiety facilitates the formation of ternary complexes involving DNA and enzymes, enhancing its therapeutic potential against cancer cells .
Biological Activities
Research indicates that this compound demonstrates a range of biological activities:
- Anticancer Activity :
- DNA Binding Studies :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Properties
CAS No. |
3779-24-6 |
---|---|
Molecular Formula |
C19H15ClN2 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
N-phenylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H14N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H |
InChI Key |
HSCSAYYPMCQXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.